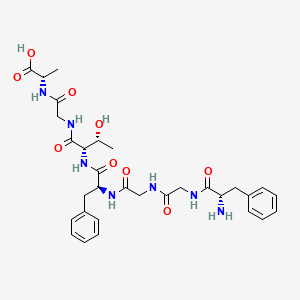
Nociceptin (1-7)
説明
Nociceptin (1-7) is the N-terminal bioactive fragment of nociceptin . It is a potent ORL1 (NOP) receptor agonist with antinociceptive activity . When combined with nociceptin, it reduces hyperalgesia in vivo .
Synthesis Analysis
The synthesis of Nociceptin (1-7) involves complex biochemical processes. For instance, to better understand opioid receptor-like 1 (ORL1) internalization, scientists fused the C terminus of ORL1, the nociceptin (noc) receptor, to the N terminus of a green fluorescent protein and used the fusion protein to characterize receptor endocytosis in live human embryonic kidney cells .
Molecular Structure Analysis
The molecular structure of Nociceptin (1-7) is complex and involves several scaffold classes of NOP ligands with varying NOP-MOP selectivity . The antagonist-bound crystal structure of the nociceptin receptor (NOP), from the opioid receptor family, was recently reported along with those of the other opioid receptors bound to opioid antagonists .
Chemical Reactions Analysis
Nociceptin (1-7) is involved in various chemical reactions. For instance, it has been found that nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia . Also, it has been observed that nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nociceptin (1-7) are complex. It is a peptide related to the opioid class of compounds but does not act at the classic opioid receptors . Its activation is associated with brain functions such as pain sensation and fear learning .
科学的研究の応用
Nociceptin Receptor Antagonism : [Nphe1]nociceptin(1‐13)NH2 acts as a selective and competitive nociceptin receptor antagonist, offering potential as a new class of analgesics (Calo’ et al., 2000).
Therapeutic Value in Various Conditions : Nociceptin modulates a wide range of physiological processes such as nociception, stress, and neuroendocrine secretion, suggesting multiple therapeutic applications for ORL1 receptor agonists and antagonists (Meunier, 2000).
Broad Therapeutic Potential : The N/OFQ–NOP system, activated by nociceptin, is implicated in pain, drug abuse, cardiovascular control, and immunity, positioning NOP as a viable drug target (Lambert, 2008).
Comparison with Dynorphin A : Nociceptin and dynorphin A have different functional architectures despite structural similarities, suggesting distinct modes of interaction with their respective receptors (Lapalu et al., 1997).
Role in Glutamatergic Neurotransmission : Nociceptin inhibits glutamate release from rat cerebrocortical slices, implicating its role in glutamatergic neurotransmission (Nicol et al., 1996).
Impact on Neutrophil Chemotaxis and Recruitment : Nociceptin stimulates neutrophil chemotaxis and recruitment, indicating a novel link between the neural and immune systems (Serhan et al., 2001).
Enhancement of Learning Ability and Memory : Mice lacking the nociceptin receptor show enhanced learning ability and memory, highlighting nociceptin's influence on cognitive functions (Manabe et al., 1998).
Modulation of Alcohol Intake : Nociceptin affects ethanol consumption in alcohol-preferring rats, suggesting a role in modulating alcohol intake and potentially in treating alcoholism (Ciccocioppo et al., 1999).
Inhibition of Neurogenic Inflammation : Nociceptin inhibits plasma extravasation and the release of sensory neuropeptides, indicating its role in modulating neurogenic inflammation (Helyes et al., 1997).
Modulation of Learning and Memory : Nociceptin influences learning and memory in rodents through N-methyl-D-aspartate (NMDA) receptor function regulation and neuronal signal transduction systems (Mamiya et al., 2003).
将来の方向性
The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .
特性
IUPAC Name |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTLKXLQUDUFSD-FLSSTNBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778144 | |
| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nociceptin (1-7) | |
CAS RN |
178249-42-8 | |
| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



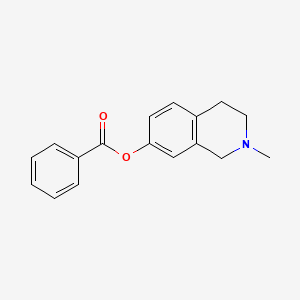
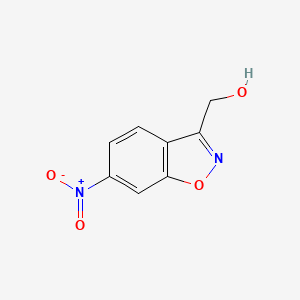
![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

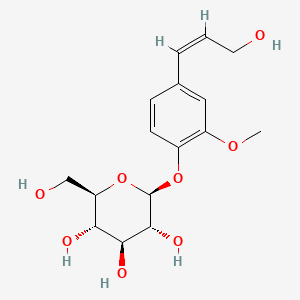
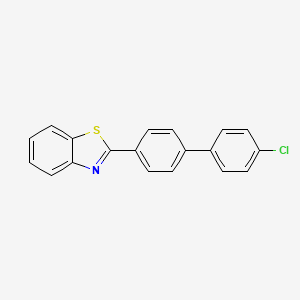
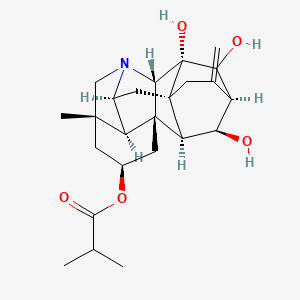

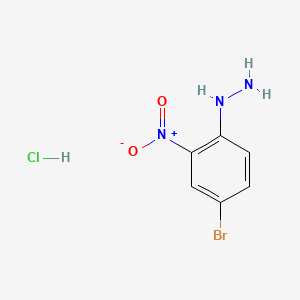
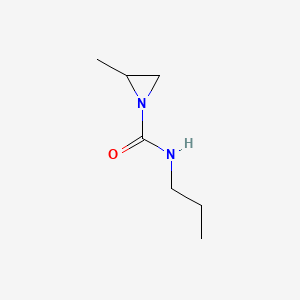
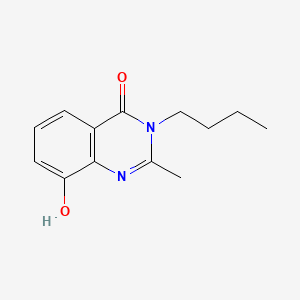

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)